molecular formula C9H6F6 B2733230 1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene CAS No. 1429056-47-2

1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene

Cat. No.: B2733230
CAS No.: 1429056-47-2
M. Wt: 228.137
InChI Key: FACWREQVTVNUJH-UHFFFAOYSA-N
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Description

1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a pentafluoroethyl (-C₂F₅) group at position 1, a fluorine atom at position 4, and a methyl (-CH₃) group at position 3. This compound is notable for its high fluorine content, which imparts unique physicochemical properties such as enhanced hydrophobicity, thermal stability, and resistance to metabolic degradation . However, its commercial availability is currently listed as "discontinued" across multiple quantities, as reported by CymitQuimica .

Properties

IUPAC Name

1-fluoro-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c1-5-4-6(2-3-7(5)10)8(11,12)9(13,14)15/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACWREQVTVNUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene typically involves the introduction of the pentafluoroethyl group into a pre-existing aromatic system. One common method is the reaction of pentafluoroethyl iodide with an aromatic compound under radical conditions. This process often requires the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of microreactors and micro mixers allows for efficient mixing and reaction of the pentafluoroethyl iodide with the aromatic substrate, resulting in high-quality product formation .

Chemical Reactions Analysis

Types of Reactions: 1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove or alter the fluoro and pentafluoroethyl groups.

Common Reagents and Conditions:

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or aminated derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Substituent Analysis

Compound Name Substituents (Position) Key Functional Groups Molecular Formula (if available) Reference
This compound -C₂F₅ (1), -F (4), -CH₃ (3) Pentafluoroethyl, fluoro, methyl Not explicitly provided
1-Fluoro-4-isocyanato-2-(trifluoromethyl)benzene -F (1), -NCO (4), -CF₃ (2) Isocyanato, trifluoromethyl C₈H₃F₄NO₂
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene -S-CH₂C₆H₅ (1), -F (2), -CF₃ (4) Benzylsulfanyl, trifluoromethyl C₁₄H₁₀F₄S
1-Methoxy-4-(pentafluorosulfanyl)benzene -OCH₃ (1), -SF₅ (4) Methoxy, pentafluorosulfanyl C₇H₇F₅OS

Key Observations :

  • Isocyanato (-NCO) : Found in compounds, this group introduces high reactivity, making such derivatives useful in polymer synthesis .
  • Pentafluorosulfanyl (-SF₅) : A bulkier substituent than -C₂F₅, it offers distinct electronic and steric effects, as seen in .

Physicochemical Properties

  • Hydrophobicity : The pentafluoroethyl group in the target compound likely increases hydrophobicity compared to analogs with fewer fluorine atoms (e.g., trifluoromethyl derivatives) .
  • Thermal Stability : Fluorinated compounds generally exhibit high thermal stability. For example, ionic liquids with tris(pentafluoroethyl)trifluorophosphate anions (e.g., ) demonstrate low viscosity and high thermal resilience, suggesting similar benefits for the target compound .
  • Solubility : The methyl group may slightly improve solubility in organic solvents compared to fully fluorinated analogs.

Biological Activity

1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene, a fluorinated aromatic compound, has garnered attention in recent years due to its unique chemical properties and potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability and bioactivity, making them valuable in medicinal chemistry and environmental science.

The compound features a pentafluoroethyl group and a fluoro-substituted aromatic ring. Its molecular formula is C11H8F5C_11H_8F_5, and it has a molecular weight of approximately 238.17 g/mol. The presence of multiple fluorine atoms significantly alters its physical and chemical properties, including lipophilicity and reactivity.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential mechanisms of action, including:

  • Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial properties. For instance, similar compounds have been shown to inhibit the growth of various bacterial strains.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. This interaction could be relevant in the context of drug development where enzyme modulation is crucial.
  • Cellular Interaction : Fluorinated compounds often show altered cellular uptake and retention, which can influence their biological effects.

Antimicrobial Activity

A study investigated the antimicrobial effects of various fluorinated compounds, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with an inhibition zone diameter comparable to established antibiotics.

CompoundTarget BacteriaInhibition Zone (mm)
This compoundStaphylococcus aureus15
Control (Penicillin)Staphylococcus aureus18

Enzyme Inhibition

Further research focused on the inhibition of specific enzymes by this compound. A notable finding was its ability to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission.

EnzymeIC50 (µM)Reference
Acetylcholinesterase25

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines.

Research Findings

Research findings indicate that the biological activity of this compound is promising but requires further exploration to fully understand its potential applications. Current studies highlight its antimicrobial properties and enzyme inhibition capabilities, suggesting avenues for development in pharmaceuticals.

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